molecular formula C8H7NO4 B181349 4-Methyl-3-nitrobenzoic acid CAS No. 96-98-0

4-Methyl-3-nitrobenzoic acid

Cat. No. B181349
CAS RN: 96-98-0
M. Wt: 181.15 g/mol
InChI Key: BBEWSMNRCUXQRF-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzoic acid is a nitrated carboxylic acid. Carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .


Synthesis Analysis

The synthesis of 4-Methyl-3-nitrobenzoic acid can be achieved through various methods. One such method involves the nitration of methyl benzoate, followed by subsequent hydrolysis . Another method involves a simple Fischer esterification reaction .


Molecular Structure Analysis

The optimized geometry of the molecule, its vibrational frequencies along with corresponding intensities have been computed using the Density Functional Theory (DFT) employing B3LYP/6-311++G basis set .


Chemical Reactions Analysis

4-Methyl-3-nitrobenzoic acid is a nitrated carboxylic acid. Carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .


Physical And Chemical Properties Analysis

4-Methyl-3-nitrobenzoic acid is insoluble in water . Its molecular weight is 181.15 .

Scientific Research Applications

Optical Material Research

A study has reported the growth of a crystal known as brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate, which was analyzed for its structural, optical, and electrical properties. The crystal’s linear optical parameters were calculated through UV analysis, indicating its potential application in optical materials .

Cancer Research

4-Methyl-3-nitrobenzoic acid has been found to inhibit the migration of tumor cell lines, including human non-small cell lung cancer cells (NSCLC). Treatment with this compound significantly inhibited epithelial growth factor (EGF)-induced chemotaxis and chemokinesis in NSCLC cells, suggesting a role in cancer treatment research .

Safety and Hazards

4-Methyl-3-nitrobenzoic acid is considered hazardous. It is toxic and inhalation, ingestion or skin contact with the material may cause severe injury or death. Contact with molten substance may cause severe burns to skin and eyes .

Mechanism of Action

Target of Action

Nitro compounds, such as 4-methyl-3-nitrobenzoic acid, are a significant class of nitrogen derivatives . They are known to interact with various biological targets, influencing numerous biochemical processes.

Mode of Action

The nitro group in 4-Methyl-3-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure results in a full positive charge on nitrogen and a half-negative charge on each oxygen . The polar character of the nitro group influences its interaction with its targets, leading to changes in the biochemical processes .

Biochemical Pathways

Nitro compounds are known to influence a variety of biochemical pathways due to their reactivity

Pharmacokinetics

The compound’s solubility, volatility, and other physical properties can impact its bioavailability . For instance, the polar character of the nitro group in nitro compounds results in lower volatility than ketones of about the same molecular weight .

Result of Action

Nitro compounds are known to have various effects at the molecular and cellular levels due to their reactivity

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-3-nitrobenzoic acid. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . It is also advised to avoid contact with strong oxidizing agents , which can react with the compound and potentially alter its action and efficacy.

properties

IUPAC Name

4-methyl-3-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)
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InChI Key

BBEWSMNRCUXQRF-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
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Molecular Formula

C8H7NO4
Record name 4-METHYL-3-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID6025642
Record name 3-Nitro-p-toluic acid
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Molecular Weight

181.15 g/mol
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Physical Description

Prismatic crystals or off-white powder. (NTP, 1992), Solid; [CAMEO] Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 4-METHYL-3-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992)
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Product Name

4-Methyl-3-nitrobenzoic acid

CAS RN

96-98-0
Record name 4-METHYL-3-NITROBENZOIC ACID
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Melting Point

369 to 374 °F (NTP, 1992)
Record name 4-METHYL-3-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

Conc. sulfuric acid (25 ml; 0.5 equiv.) was added over a period of 10 minutes to nitric acid at 0° C. (69-72%; 25 ml; 0.5 equiv.). The resulting mixture was stirred for 30 minutes at 0° C. Conc. sulfuric acid (75 ml; 1.5 equiv.) was added at room temperature, over a period of 20 minutes, to 4-methylbenzoic acid (50 g; 1 equiv.). The resulting suspension was cooled to 0° C., and the nitrating acid was added thereto over a period of 45 minutes. The resulting reaction mixture was stirred for 1 hour at 10-20° C. When the conversion was complete, the reaction mixture was poured onto ice-water and the resulting white solid was filtered out and dried. 4-Methyl-3-nitrobenzoic acid (66.5 g; 82.7%) was obtained in the form of a white solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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